molecular formula C14H10Cl2O2 B13958696 [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride CAS No. 1035404-18-2

[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride

Cat. No.: B13958696
CAS No.: 1035404-18-2
M. Wt: 281.1 g/mol
InChI Key: GJOUPOICDSHHDI-UHFFFAOYSA-N
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Description

[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a chloro-substituted phenoxy group attached to a phenyl ring, which is further connected to an acetyl chloride moiety. This compound is known for its reactivity and versatility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride typically involves the reaction of 2-(4-chlorophenoxy)benzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:

2-(4-Chlorophenoxy)benzoic acid+SOCl2[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride+SO2+HCl\text{2-(4-Chlorophenoxy)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(4-Chlorophenoxy)benzoic acid+SOCl2​→[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used under acidic conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.

    Substituted Aromatic Compounds: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine

In biological and medical research, this compound is utilized in the synthesis of bioactive molecules. It can be used to introduce specific functional groups into target molecules, enhancing their biological activity and specificity.

Industry

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity makes it valuable in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic transformations to achieve desired chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    Phenacyl Chloride: Similar in structure but lacks the phenoxy group. It is used as a building block in organic synthesis and as a riot control agent.

    4-Chlorobenzyl Chloride: Contains a chloro-substituted benzyl group instead of a phenoxy group. It is used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The presence of both the chloro-substituted phenoxy group and the acyl chloride moiety in [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride imparts unique reactivity and versatility. This combination allows for a wide range of synthetic applications, making it a valuable compound in organic chemistry.

Properties

CAS No.

1035404-18-2

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)phenyl]acetyl chloride

InChI

InChI=1S/C14H10Cl2O2/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2

InChI Key

GJOUPOICDSHHDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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